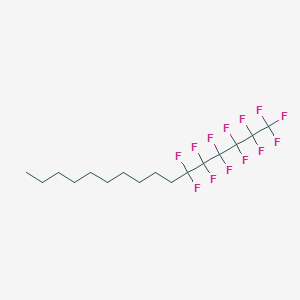

1-(Perfluoro-n-hexyl)decane

描述

1-(Perfluoro-n-hexyl)decane is a highly fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the molecule. This compound is known for its high thermal stability, chemical inertness, and low surface tension, making it valuable in various industrial and scientific applications.

准备方法

Synthetic Routes and Reaction Conditions

1-(Perfluoro-n-hexyl)decane can be synthesized through the fluorination of hexadecane. The process typically involves the use of elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale fluorination reactors. These reactors are designed to handle the highly reactive nature of fluorine gas and ensure the safety and efficiency of the process. The product is then purified through distillation or other separation techniques to obtain the desired purity.

化学反应分析

Types of Reactions

1-(Perfluoro-n-hexyl)decane primarily undergoes substitution reactions due to the presence of multiple fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent the degradation of the fluorinated compound.

Major Products

The major products formed from these reactions depend on the nature of the nucleophile used. For example, the reaction with amines can yield fluorinated amines, while the reaction with alcohols can produce fluorinated ethers.

科学研究应用

Chemical Properties and Characteristics

1-(Perfluoro-n-hexyl)decane is characterized by:

- High thermal stability : It remains stable under extreme temperatures.

- Chemical inertness : The compound does not easily react with other chemicals.

- Low surface tension : This property makes it effective in applications requiring wetting or spreading.

Chemistry

In chemical research, this compound is utilized as:

- Solvent : Its inertness allows it to dissolve a variety of substances without participating in chemical reactions, making it ideal for sensitive reactions.

- Reagent : It can serve as a reagent in substitution reactions, where fluorine atoms are replaced with other functional groups.

Biology

In biological studies, the compound is applied in:

- Membrane studies : It is used to investigate the properties of biological membranes due to its ability to mimic lipid structures.

- Fluorinated surfactants : Its low surface tension enhances the effectiveness of surfactants in biological applications.

Medicine

In the medical field, this compound is explored for:

- Drug delivery systems : Its unique properties facilitate the development of advanced drug delivery mechanisms.

- Medical imaging : The compound is being investigated as a potential contrast agent in imaging techniques due to its stability and inertness.

Industry

Industrially, this compound finds use in:

- Lubricants : Its low surface tension and chemical resistance make it suitable for high-performance lubricants.

- Coatings and sealants : The compound's stability under various conditions enhances the durability of coatings and sealants.

Case Study 1: Drug Delivery Systems

Research has demonstrated that incorporating this compound into drug formulations improves bioavailability and stability. In vitro studies showed enhanced cellular uptake compared to traditional solvents.

Case Study 2: Biological Membrane Studies

A study focused on the interaction of this compound with lipid membranes revealed insights into membrane fluidity and permeability, suggesting its potential role in developing new therapeutic agents targeting membrane-bound proteins.

作用机制

The mechanism of action of 1-(Perfluoro-n-hexyl)decane is primarily based on its ability to interact with other molecules through van der Waals forces. The presence of multiple fluorine atoms enhances these interactions, leading to unique physical and chemical properties. The compound does not typically engage in strong chemical bonding due to its high stability and inertness.

相似化合物的比较

Similar Compounds

- 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulphonyl chloride

- Perfluorohexanesulfonyl fluoride

- 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-1-hexanesulfonyl fluoride

Uniqueness

1-(Perfluoro-n-hexyl)decane is unique due to its specific arrangement of fluorine atoms, which imparts distinct properties such as high thermal stability, low surface tension, and chemical inertness. These properties make it particularly valuable in applications requiring extreme conditions and high performance.

生物活性

1-(Perfluoro-n-hexyl)decane, a member of the perfluoroalkane family, has garnered attention due to its unique properties and potential applications in various fields, including biology and environmental science. This compound is characterized by a long carbon chain fully substituted with fluorine atoms, which imparts distinct chemical and biological behaviors compared to its hydrocarbon counterparts. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and potential implications for health and environmental safety.

This compound is represented by the molecular formula C16H33F13. Its structure includes a decane backbone with a perfluorinated hexyl group, contributing to its hydrophobicity and resistance to degradation. These properties influence its interactions with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Interaction : The compound's hydrophobic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function.

- Enzyme Inhibition : Preliminary studies suggest that perfluorinated compounds can inhibit certain enzymatic activities, affecting metabolic pathways.

- Toxicity Profiles : Research indicates that exposure to perfluorinated substances may lead to cytotoxic effects in various cell lines.

Toxicological Studies

A significant body of research has focused on the toxicological impacts of perfluoroalkanes, including this compound. Key findings from recent studies include:

- Cytotoxicity : In vitro studies have demonstrated that exposure to high concentrations of this compound can induce apoptosis in human liver cells (HepG2), suggesting potential hepatotoxic effects .

- Endocrine Disruption : Some studies indicate that perfluorinated compounds may interfere with endocrine functions, potentially leading to reproductive and developmental issues .

Environmental Impact

The persistence of perfluoroalkanes in the environment raises concerns regarding their bioaccumulation and long-term ecological effects:

- Bioaccumulation Potential : Research has shown that compounds like this compound can accumulate in aquatic organisms, leading to higher trophic level exposure .

- Ecotoxicological Effects : Studies on aquatic species indicate that exposure to perfluorinated compounds can result in altered behavior and reproductive success .

Case Study 1: Hepatotoxicity Assessment

A study conducted on HepG2 cells exposed to varying concentrations of this compound over 24 hours revealed a dose-dependent increase in cell death. The IC50 value was determined to be approximately 150 µM, indicating significant cytotoxicity at higher concentrations.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 85 |

| 100 | 65 |

| 150 | 30 |

This data supports the hypothesis that prolonged exposure may lead to liver damage.

Case Study 2: Endocrine Disruption in Fish

Research on zebrafish embryos exposed to sub-lethal doses of this compound indicated developmental abnormalities. Notably, a significant increase in deformities was observed at concentrations above 10 µg/L.

| Treatment Group | Deformities (%) |

|---|---|

| Control | 5 |

| 10 µg/L | 20 |

| 50 µg/L | 45 |

These findings underscore the potential risks associated with environmental contamination by this compound.

属性

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorohexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F13/c1-2-3-4-5-6-7-8-9-10-11(17,18)12(19,20)13(21,22)14(23,24)15(25,26)16(27,28)29/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBCMJRMESQQMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F(CF2)6(CH2)10H, C16H21F13 | |

| Record name | Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163727 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147492-59-9 | |

| Record name | 1-(perfluorohexyl)decane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147492-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6--Tridecafluorohexadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147492599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Perfluoro-n-hexyl)decane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。